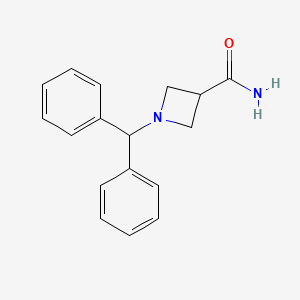

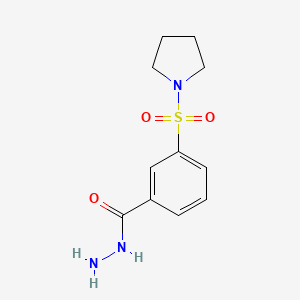

1-Benzhydrylazetidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

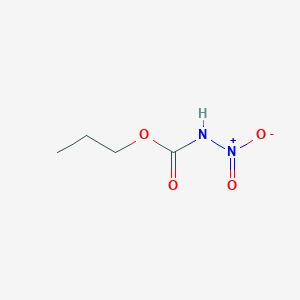

1-Benzhydrylazetidine-3-carboxamide, also known as BTAC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of azetidine derivatives and has a unique chemical structure that makes it an interesting molecule for pharmacological studies.

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

1-Benzhydrylazetidine-3-carboxamide and its derivatives have been explored in scientific research for their synthesis methods and potential antimicrobial activity. The synthesis process of these compounds, including 1-Benzhydrylazetidine-3-carboxamide, often involves specific reactions that aim to create novel derivatives with potential biological activities. For instance, the synthesis and study of various carboxamide derivatives have been conducted to evaluate their antimicrobial properties against strains of microorganisms such as Proteus vulgaris, Pseudomonas aeruginosa, Bacillus subtilis, and Candida albicans. These studies reveal that some derivatives show significant activity, sometimes even surpassing reference drugs like streptomycin and metronidazole in inhibitory effectiveness against certain test strains (Kolisnyk et al., 2015).

Synthesis Methodologies

The development of efficient synthesis methodologies for compounds such as 1-Benzhydrylazetidine-3-carboxamide is crucial for enabling further pharmacological and chemical studies. A notable example includes the streamlined synthesis process of 3-amino-1-Benzhydrylazetidine, highlighting the importance of efficient, high-yield synthesis techniques that can facilitate the production of such compounds for research and potential therapeutic applications. This process demonstrates the conversion of commercially available precursors into desired compounds with high yield, emphasizing the importance of synthetic efficiency in the realm of chemical research (Li et al., 2006).

Enhanced Process Development

Improvements in the synthesis process of key intermediates like 1-benzhydrylazetidin-3-ol, closely related to 1-Benzhydrylazetidine-3-carboxamide, underline the ongoing efforts to refine chemical production methods for better purity and yield. These advancements are vital for the scalable and efficient manufacture of compounds that serve as critical building blocks in the synthesis of more complex molecules with potential scientific or therapeutic value. The development of an improved, one-pot synthesis method for 1-benzhydrylazetidin-3-ol, which significantly reduces impurity content, is a testament to the continuous pursuit of optimization in chemical synthesis processes (Reddy et al., 2010).

Propiedades

IUPAC Name |

1-benzhydrylazetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c18-17(20)15-11-19(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H2,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFEZLQNFWWDNOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzhydrylazetidine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

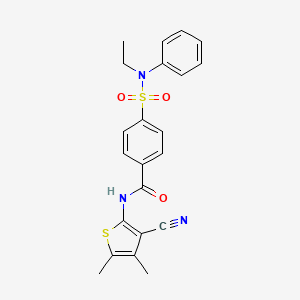

![3-[[(E)-2-phenylethenyl]sulfonylamino]naphthalene-2-carboxylic acid](/img/structure/B2611647.png)

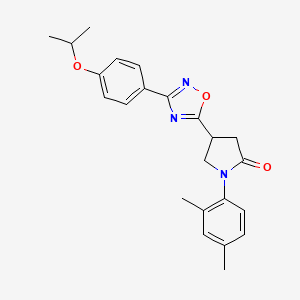

![2-[(4-Fluorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2611656.png)

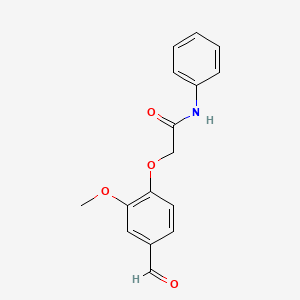

![N-([2,4'-bipyridin]-3-ylmethyl)-2-(4-bromophenyl)acetamide](/img/structure/B2611663.png)

![4,5,6,7-Tetrahydro-[1,2]oxazolo[4,5-c]pyridin-3-ylmethanol](/img/structure/B2611666.png)